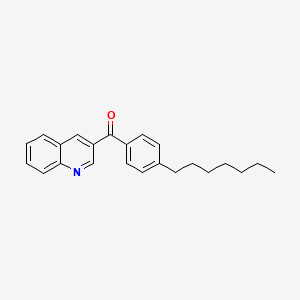
(4-Heptylphenyl)(quinolin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Heptylphenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C23H25NO and a molecular weight of 331.45 g/mol . This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and a heptylphenyl group. Quinoline derivatives are known for their wide range of biological and chemical properties, making them valuable in various scientific and industrial applications .
Mécanisme D'action
Target of Action
Quinolines and quinolones, the broader class of compounds to which it belongs, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This inhibits bacterial DNA synthesis, leading to the death of the bacteria .
Biochemical Pathways
Quinolines and quinolones are known to affect various biochemical pathways due to their broad spectrum of bioactivities .
Result of Action
The broader class of quinolines and quinolones to which it belongs are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Heptylphenyl)(quinolin-3-yl)methanone can be achieved through several methods. One common approach involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils . This method is transition metal-free and utilizes methanesulfonic acid (MSA) and sodium iodide (NaI) as key reagents. The reaction conditions are typically mild, and the process is known for its high yields and efficiency .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Friedlander synthesis, Doebner–von Miller synthesis, and Conrad-Limpach synthesis . These methods have been optimized for large-scale production, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Heptylphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions are typically quinoline derivatives with enhanced or modified biological activities, making them valuable for pharmaceutical and industrial applications .
Applications De Recherche Scientifique
(4-Heptylphenyl)(quinolin-3-yl)methanone has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolone: A derivative of quinoline with potent antibacterial properties.
Quinazoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical properties. The presence of the heptylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propriétés
IUPAC Name |
(4-heptylphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)21-16-20-10-7-8-11-22(20)24-17-21/h7-8,10-17H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRUPHHGPYDOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














